molecular formula C10H10Cl8 B1264787 Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel-

Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel-

Cat. No.: B1264787
M. Wt: 413.8 g/mol
InChI Key: FCZHUROLVAKWCN-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- is a complex organic compound with the molecular formula C10H10Cl8 It is characterized by its bicyclic structure, which includes multiple chlorine atoms and dichloromethyl groups

Preparation Methods

The synthesis of Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- involves multiple steps. One common method includes the chlorination of a suitable bicyclic precursor under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are carefully optimized to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and dichloromethyl groups play a crucial role in its binding affinity and reactivity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- can be compared with other chlorinated bicyclic compounds such as:

    2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane: Similar in structure but with different substitution patterns.

    2,2,5-Endo,6-exo,8,9,9,10-octachlorobornane: Another chlorinated bicyclic compound with distinct chemical properties.

    2,3,5,6,8,8,10,10-Octachlorobornane: Known for its high chlorine content and unique reactivity.

These comparisons highlight the uniqueness of Bicyclo[22

Properties

IUPAC Name

2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl8/c1-9(7(15)16)2-3(11)5(13)10(9,8(17)18)6(14)4(2)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHUROLVAKWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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